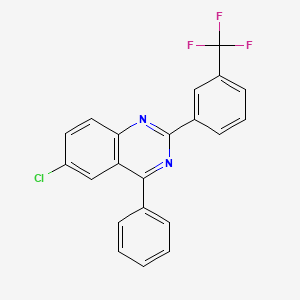![molecular formula C29H29FN2O3 B12791048 (1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol CAS No. 189015-24-5](/img/structure/B12791048.png)
(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol” is a complex organic molecule characterized by its intricate polycyclic structure. This compound features multiple rings, including cyclopropyl, fluorine, and oxygen atoms, making it a unique and potentially valuable molecule in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the formation of individual rings and their subsequent fusion. Key steps may include:
Cyclization Reactions: Formation of cyclopropyl and other rings through cyclization reactions.
Functional Group Introduction: Incorporation of fluorine and oxygen atoms using specific reagents and conditions.
Ring Fusion: Combining smaller rings into the larger polycyclic structure through controlled reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Purification: Employing techniques such as chromatography to purify the final product.
Automation: Utilizing automated systems to ensure consistent production quality.
化学反应分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学研究应用
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
Medicine
The compound may have therapeutic potential, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding.
Industry
In industry, the compound could be used as a precursor for the synthesis of more complex molecules or as a catalyst in specific reactions.
作用机制
The mechanism by which the compound exerts its effects would depend on its interactions with molecular targets. Potential pathways include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Binding: Interacting with cellular receptors to modulate signaling pathways.
相似化合物的比较
Similar Compounds
Cyclopropyl-containing Compounds: Molecules with cyclopropyl groups.
Fluorinated Compounds: Molecules containing fluorine atoms.
Polycyclic Compounds: Molecules with multiple fused rings.
Uniqueness
The compound’s combination of cyclopropyl, fluorine, and polycyclic structure sets it apart from other similar compounds, potentially offering unique properties and applications.
属性
CAS 编号 |
189015-24-5 |
|---|---|
分子式 |
C29H29FN2O3 |
分子量 |
472.5 g/mol |
IUPAC 名称 |
(1S,2S,15R,23R)-24-(cyclopropylmethyl)-7-fluoro-16-oxa-13,24-diazaoctacyclo[15.9.1.15,9.01,15.02,23.04,14.021,27.013,28]octacosa-4(14),5,7,9(28),17,19,21(27)-heptaene-2,18-diol |
InChI |
InChI=1S/C29H29FN2O3/c30-18-10-17-2-1-8-32-24(17)19(12-18)20-13-29(34)22-11-16-5-6-21(33)26-23(16)28(29,27(35-26)25(20)32)7-9-31(22)14-15-3-4-15/h5-6,10,12,15,22,27,33-34H,1-4,7-9,11,13-14H2/t22-,27+,28+,29-/m1/s1 |
InChI 键 |
TYHUVMCMIRSIAI-KZNIJNHCSA-N |
手性 SMILES |
C1CC2=C3C(=CC(=C2)F)C4=C(N3C1)[C@H]5[C@@]67CCN([C@@H]([C@@]6(C4)O)CC8=C7C(=C(C=C8)O)O5)CC9CC9 |
规范 SMILES |
C1CC2=C3C(=CC(=C2)F)C4=C(N3C1)C5C67CCN(C(C6(C4)O)CC8=C7C(=C(C=C8)O)O5)CC9CC9 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


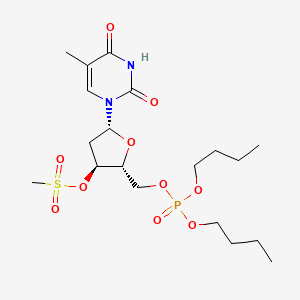
![5-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-anilino-6-(2-methoxyethylamino)-1,3,5-triazin-2-yl]amino]-2-sulfophenyl]ethenyl]benzenesulfonic acid](/img/structure/B12790966.png)
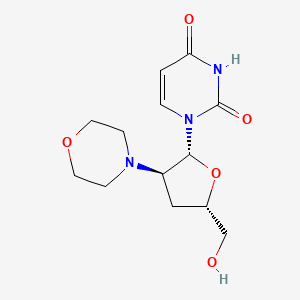


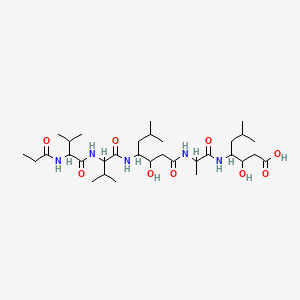
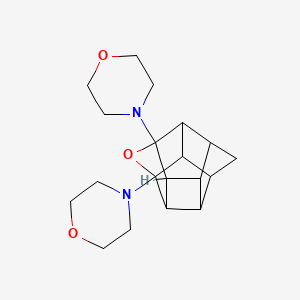
![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
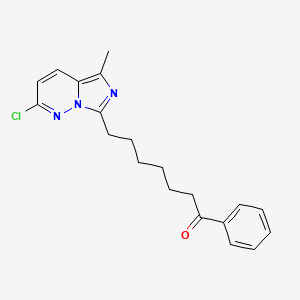
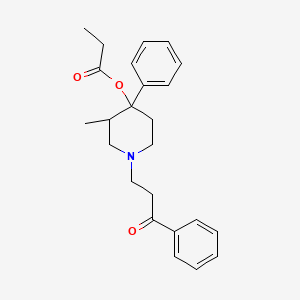
![2-ethyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),5,12,14-pentaene-7,10-dione](/img/structure/B12791029.png)

